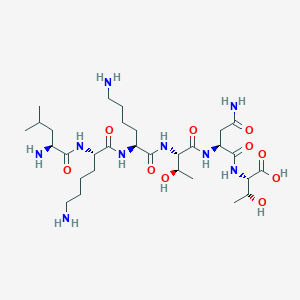![molecular formula C22H19Cl B12610850 1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene CAS No. 649556-19-4](/img/structure/B12610850.png)
1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a butene backbone, flanked by two benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene typically involves the reaction of 4-chlorobut-1-ene with benzene derivatives under specific conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product. The process often involves multiple steps, including halogenation, coupling reactions, and purification stages to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact pathways and targets can vary depending on the context of its use .
類似化合物との比較
- 1,1-Bis(4-hydroxyphenyl)-2-phenyl-1-butene
- 4,4’-(2-Phenylbut-1-ene-1,1-diyl)diphenol
- Triphenylethylene bisphenol
Uniqueness: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene stands out due to its specific structural features, such as the presence of a chlorophenyl group and the butene backbone. These characteristics confer unique chemical properties and reactivity compared to similar compounds .
特性
CAS番号 |
649556-19-4 |
|---|---|
分子式 |
C22H19Cl |
分子量 |
318.8 g/mol |
IUPAC名 |
1-chloro-4-(1,4-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19Cl/c23-21-16-14-20(15-17-21)22(19-11-5-2-6-12-19)13-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-17H,7,10H2 |
InChIキー |
YFLAYDLJWHJNAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)
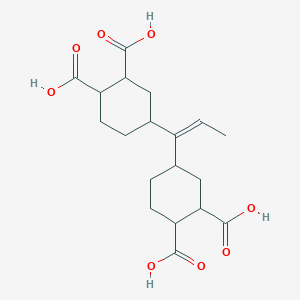
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12610777.png)
![4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one](/img/structure/B12610781.png)
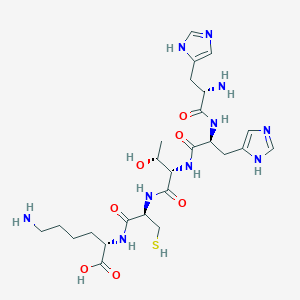
![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)

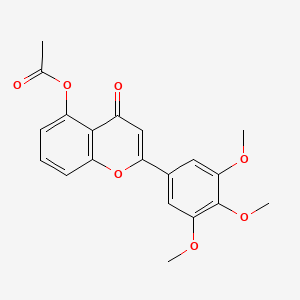
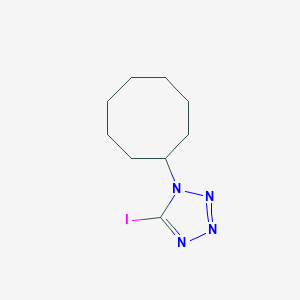
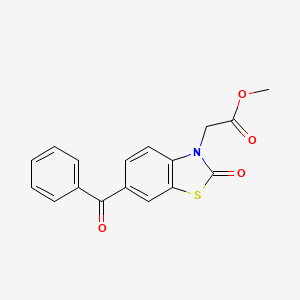

![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)

